Physicochemical Properties: pKa and Boiling Point
4-(Boc-aminomethyl)azepane demonstrates distinct physicochemical properties compared to its 3-substituted regioisomer, which can influence its behavior in synthetic and biological contexts. The 4-substituted compound exhibits a higher predicted pKa (12.77 ± 0.46) and boiling point (339.3 ± 15.0 °C) compared to its 3-substituted analog (pKa 12.58 ± 0.40, boiling point 332.8 ± 15.0 °C predicted), reflecting the impact of the substitution pattern on basicity and intermolecular interactions .
| Evidence Dimension | Predicted pKa and boiling point |
|---|---|
| Target Compound Data | pKa: 12.77 ± 0.46; Boiling point: 339.3 ± 15.0 °C |
| Comparator Or Baseline | 3-(Boc-aminomethyl)azepane (pKa: 12.58 ± 0.40; Boiling point: 332.8 ± 15.0 °C, predicted) |
| Quantified Difference | ΔpKa: +0.19; ΔBoiling point: +6.5 °C |
| Conditions | Calculated properties using Advanced Chemistry Development (ACD/Labs) Software |
Why This Matters
These differences, while seemingly small, can be significant in drug design: pKa affects ionization state and thus solubility and permeability at physiological pH, while boiling point differences can influence purification strategy (e.g., distillation) and compound stability.
